2-Chloro-N1,N3-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide
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Overview
Description
2-Chloro-N1,N3-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide is a complex organic compound featuring a chloro-substituted isophthalamide core with two 4,5-dihydro-1H-imidazol-2-yl phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N1,N3-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of Phenyl Groups: The phenyl groups are introduced via a substitution reaction, where the imidazole ring reacts with phenyl halides under basic conditions.
Formation of the Isophthalamide Core: The isophthalamide core is synthesized by reacting isophthalic acid with appropriate amines in the presence of coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Catalysts: Nickel, palladium.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isophthalamides.
Scientific Research Applications
2-Chloro-N1,N3-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific cellular pathways.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Research: It serves as a tool compound in studying the biological activity of imidazole derivatives.
Mechanism of Action
The mechanism of action of 2-Chloro-N1,N3-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole rings can coordinate with metal ions, affecting enzymatic activity, while the isophthalamide core can interact with protein binding sites, modulating cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N1,N3-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide: Lacks the chloro substitution, resulting in different reactivity and biological activity.
2-Chloro-N1,N3-bis(4-(1H-imidazol-2-yl)phenyl)isophthalamide: Contains imidazole instead of 4,5-dihydro-1H-imidazole, affecting its chemical properties.
Uniqueness
The presence of the chloro group and the 4,5-dihydro-1H-imidazole rings in 2-Chloro-N1,N3-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
21696-21-9 |
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Molecular Formula |
C26H23ClN6O2 |
Molecular Weight |
487.0 g/mol |
IUPAC Name |
2-chloro-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C26H23ClN6O2/c27-22-20(25(34)32-18-8-4-16(5-9-18)23-28-12-13-29-23)2-1-3-21(22)26(35)33-19-10-6-17(7-11-19)24-30-14-15-31-24/h1-11H,12-15H2,(H,28,29)(H,30,31)(H,32,34)(H,33,35) |
InChI Key |
NCAYAGIIEDOYCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)C(=O)NC4=CC=C(C=C4)C5=NCCN5)Cl |
Origin of Product |
United States |
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